molecular formula C27H21F3N4O3S B2826672 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 536705-62-1

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B2826672
CAS RN: 536705-62-1
M. Wt: 538.55
InChI Key: VIICBWBTRRPWLU-UHFFFAOYSA-N
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Description

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C27H21F3N4O3S and its molecular weight is 538.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

A study focused on the synthesis of new, thermally stable polyimides and poly(amide-imide) containing pendant groups based on specific pyridine derivatives, emphasizing the potential for creating materials with unique properties like solubility in polar solvents and thermal stability (Mansoori et al., 2012). This illustrates the versatility of such compounds in material science, potentially applicable to the compound due to the structural similarities and complexity.

Electrochemical CO2 Reduction

Research on rhenium tricarbonyl complexes with pyridine and oxazoline rings revealed their ability to catalyze the electrochemical reduction of CO2, showcasing the complex's potential in environmental applications (Nganga et al., 2017). This highlights how structurally intricate molecules can contribute to sustainable chemical processes, suggesting a potential research direction for the compound .

Antitumor and Antibacterial Agents

Another study synthesized novel pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, with implications for antitumor and antibacterial applications (Gangjee et al., 1996). This indicates the potential medicinal applications of complex molecules, suggesting a possible area of research for the compound in focus, given the relevance of its structural features to biological activity.

Development of Radioligands

Research on the development of selective radioligands for imaging the translocator protein with PET, using derivatives of pyrazolo[1,5-a]pyrimidine, underscores the compound's potential in diagnostic imaging and neurological research (Dollé et al., 2008). This suggests an avenue for the application of the compound in the development of diagnostic or therapeutic agents targeting specific proteins.

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-substituted Compounds

A study on the synthesis of sulfanyl-substituted bicyclic dioxetanes and their chemiluminescence offers insights into the potential of such compounds in developing new materials or analytical methods (Watanabe et al., 2010). This research area could be relevant for exploring the applications of the compound , especially in the development of novel luminescent materials or sensors.

properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N4O3S/c1-15-11-16(2)13-18(12-15)34-25(36)24-23(20-5-3-4-6-21(20)32-24)33-26(34)38-14-22(35)31-17-7-9-19(10-8-17)37-27(28,29)30/h3-13,32H,14H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIICBWBTRRPWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

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